

An In-depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-morpholinobenzaldehyde

Cat. No.: B1599541

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This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **3-Chloro-4-morpholinobenzaldehyde**, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. This document is structured to deliver not just data, but also the scientific rationale behind the presented information, reflecting field-proven insights and expertise.

Introduction and Molecular Overview

3-Chloro-4-morpholinobenzaldehyde, with the CAS Number 886500-23-8, is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with a chlorine atom and a morpholine ring at positions 3 and 4 respectively, makes it a valuable intermediate in organic synthesis. The electron-donating morpholine group and the electron-withdrawing chlorine atom and aldehyde group create a unique electronic environment within the molecule, influencing its reactivity and physical properties. This compound is of particular interest in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Caption: Molecular structure of **3-Chloro-4-morpholinobenzaldehyde**.

Core Physical Properties

Precise experimental data for **3-Chloro-4-morpholinobenzaldehyde** is not extensively reported in publicly available literature. The following table summarizes its key physical

properties based on information from chemical suppliers and predicted values. It is crucial for researchers to experimentally verify these properties for any specific batch.

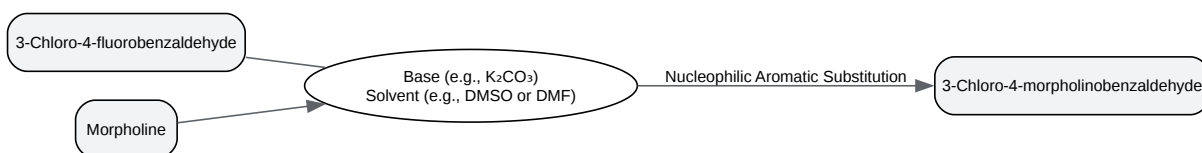
Property	Value	Source
CAS Number	886500-23-8	ChemicalBook[1]
Molecular Formula	C ₁₁ H ₁₂ ClNO ₂	Calculated
Molecular Weight	225.67 g/mol	BLD Pharm[2]
Appearance	Expected to be a solid at room temperature, likely a crystalline powder.	Inferred from similar compounds
Melting Point	Not experimentally determined. Predicted to be in the range of 80-120 °C based on analogous compounds.	Prediction
Boiling Point	Not experimentally determined. Predicted to be >300 °C at atmospheric pressure.	Prediction
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.	Inferred from structure

Synthesis and Methodologies

A robust and reproducible synthesis is paramount for obtaining high-purity **3-Chloro-4-morpholinobenzaldehyde**. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be designed based on well-established nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with morpholine. The fluorine atom at the para position is activated towards nucleophilic substitution by the electron-withdrawing aldehyde group. The chlorine atom at the meta position is significantly less reactive.



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Caption: Proposed synthesis of **3-Chloro-4-morpholinobenzaldehyde**.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques.

Materials:

- 3-Chloro-4-fluorobenzaldehyde (1 equivalent)
- Morpholine (1.2 equivalents)
- Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous potassium carbonate.
- **Solvent and Reagent Addition:** Add anhydrous DMSO or DMF to the flask to dissolve the starting materials. Add morpholine to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.
- **Monitoring the Reaction:** Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of a brine wash for the combined organic layers helps to remove any residual water and inorganic salts.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure **3-Chloro-4-morpholinobenzaldehyde**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-Chloro-4-morpholinobenzaldehyde** are not readily available, its spectral characteristics can be predicted based on its functional groups and by comparison with analogous compounds.

¹H NMR Spectroscopy

- Aldehyde Proton: A singlet is expected between δ 9.8 and 10.0 ppm.
- Aromatic Protons: Three protons on the aromatic ring will likely appear as a set of multiplets between δ 7.0 and 8.0 ppm.
- Morpholine Protons: Two distinct triplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen will likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen will be shifted downfield to around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the range of δ 190-195 ppm.
- Aromatic Carbons: Six signals for the aromatic carbons are expected between δ 110 and 160 ppm. The carbon attached to the morpholine nitrogen will be significantly shielded.
- Morpholine Carbons: Two signals for the morpholine carbons are expected, with the carbons adjacent to the nitrogen appearing around δ 45-50 ppm and the carbons adjacent to the oxygen appearing around δ 65-70 ppm.

Infrared (IR) Spectroscopy

- C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm^{-1} .
- C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton is expected to appear as two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
- Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm^{-1} due to the carbon-carbon stretching vibrations within the aromatic ring.
- C-N Stretch: A stretching vibration for the C-N bond of the morpholine group is expected around 1250-1350 cm^{-1} .

- C-O-C Stretch: A strong C-O-C stretching band from the morpholine ring is expected around 1115 cm^{-1} .
- C-Cl Stretch: A weak to medium absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm^{-1} .

Safety, Handling, and Storage

Due to the lack of a specific Safety Data Sheet (SDS) for **3-Chloro-4-morpholinobenzaldehyde**, it is imperative to handle this compound with caution, assuming it may be hazardous. The safety precautions for similar aromatic aldehydes and chlorinated compounds should be followed.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-Chloro-4-morpholinobenzaldehyde is a synthetically valuable compound with significant potential in various fields of chemical research. While comprehensive experimental data on its physical properties are currently limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. It is the responsibility of the researcher to conduct thorough experimental validation of the information provided herein.

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